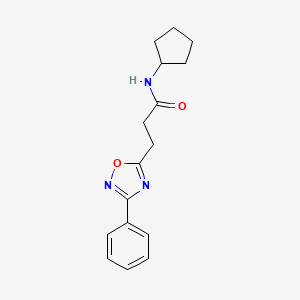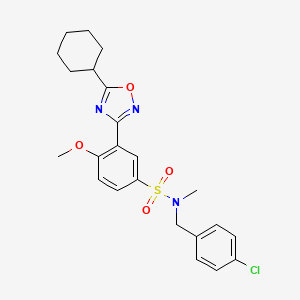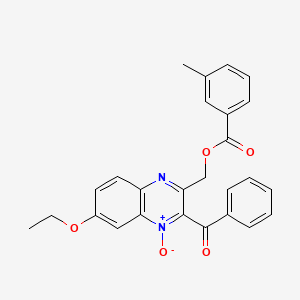
N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide: is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the cyclization of an amidoxime with an acyl chloride. The general synthetic route can be summarized as follows:
Formation of Amidoxime: The starting material, an appropriate nitrile, is treated with hydroxylamine to form the corresponding amidoxime.
Cyclization: The amidoxime is then cyclized using an acyl chloride under basic conditions to form the oxadiazole ring.
Final Coupling: The oxadiazole intermediate is coupled with cyclopentylamine to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions:
Oxidation: The oxadiazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction of the oxadiazole ring can yield various amine derivatives.
Substitution: The phenyl group on the oxadiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of more complex heterocycles.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Chemistry: N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is used as a building block in the synthesis of more complex molecules due to its versatile reactivity.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The oxadiazole ring’s ability to act as a hydrogen bond acceptor plays a crucial role in its biological activity.
相似化合物的比较
- 3-(4-nitrophenyl)-1,2,4-oxadiazole
- 3-(4-chlorophenyl)-1,2,4-oxadiazole
- 3-(4-methoxyphenyl)-1,2,4-oxadiazole
Comparison:
- Uniqueness: N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the presence of the cyclopentyl group, which can influence its pharmacokinetic properties and biological activity.
- Structural Differences: The presence of different substituents on the phenyl ring can significantly alter the compound’s reactivity and interaction with biological targets.
属性
IUPAC Name |
N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-14(17-13-8-4-5-9-13)10-11-15-18-16(19-21-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGCOKLKHLGBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide](/img/structure/B7704963.png)
![3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one](/img/structure/B7704964.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide](/img/structure/B7704972.png)
![N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7704974.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7704980.png)

![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-benzyl-3,4-dimethoxybenzenesulfonamide](/img/structure/B7705000.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7705006.png)
![3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B7705013.png)

![N-(3,4-dimethoxyphenethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705045.png)
![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705046.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7705051.png)
